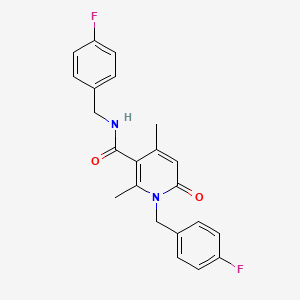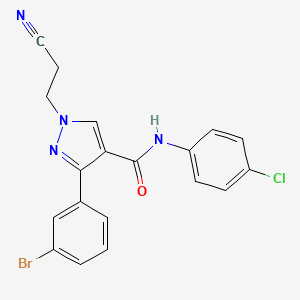
N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as BFD-524, is a novel small molecule compound that has been the focus of recent scientific research. BFD-524 has been found to have potential applications in the fields of oncology, neurology, and immunology.
作用机制
The mechanism of action of N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by this compound leads to the activation of pro-apoptotic genes and inhibition of angiogenic genes in cancer cells. In neurodegenerative diseases, this compound may exert its neuroprotective effects by inhibiting HDACs and reducing neuroinflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, this compound reduces neuroinflammation and has neuroprotective effects. In autoimmune diseases, this compound modulates the immune response by regulating the activity of T cells and cytokines.
实验室实验的优点和局限性
The advantages of using N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide in lab experiments include its relatively simple synthesis method, its potential applications in multiple fields, and its ability to inhibit HDACs. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research on N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One direction is to further investigate its potential applications in oncology, neurology, and immunology. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, this compound may have potential as a therapeutic agent, and clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a novel small molecule compound that has potential applications in the fields of oncology, neurology, and immunology. Its mechanism of action involves the inhibition of HDACs, and it has been found to have several biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound. With further research, this compound may have potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction of 4-fluorobenzaldehyde with 2,4-dimethyl-3-pyridinecarboxylic acid in the presence of a base. The resulting intermediate is then reacted with 4-fluorobenzylamine to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
N,1-bis(4-fluorobenzyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been found to have potential applications in the fields of oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may have potential in the treatment of autoimmune diseases.
属性
IUPAC Name |
N,1-bis[(4-fluorophenyl)methyl]-2,4-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O2/c1-14-11-20(27)26(13-17-5-9-19(24)10-6-17)15(2)21(14)22(28)25-12-16-3-7-18(23)8-4-16/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIADLINBSIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)NCC2=CC=C(C=C2)F)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)

![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)

![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)

![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)
